molecular formula C9H9F3 B1453462 1-(1,1-Difluoropropyl)-2-fluorobenzene CAS No. 1138445-47-2

1-(1,1-Difluoropropyl)-2-fluorobenzene

Cat. No.: B1453462
CAS No.: 1138445-47-2
M. Wt: 174.16 g/mol
InChI Key: PQFQXDJYBCAPDB-UHFFFAOYSA-N
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Description

1-(1,1-Difluoropropyl)-2-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the ortho position and a 1,1-difluoropropyl group at the adjacent position.

Properties

IUPAC Name

1-(1,1-difluoropropyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-2-9(11,12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFQXDJYBCAPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-Difluoropropyl)-2-fluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by the presence of multiple fluorine atoms, influences its interaction with biological systems, making it a candidate for various therapeutic applications.

Structure and Composition

  • Chemical Formula : C9H8F3
  • Molecular Weight : 188.16 g/mol
  • CAS Number : 1138445-47-2

The compound features a difluoropropyl group attached to a fluorobenzene ring, which enhances its lipophilicity and may affect its pharmacokinetic properties.

Reactivity

This compound can undergo various chemical reactions typical of aromatic compounds, including electrophilic aromatic substitution and nucleophilic substitution due to the presence of fluorine substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that fluorinated compounds often exhibit enhanced binding affinity to enzymes and receptors compared to their non-fluorinated counterparts. This can lead to altered metabolic pathways and therapeutic effects.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promise in inhibiting glycolysis, a critical pathway for cancer cell survival. For instance:

  • Cell Lines Tested : Glioblastoma multiforme (GBM), breast cancer cells.
  • IC50 Values : Studies reported IC50 values in the micromolar range, indicating significant cytotoxicity under hypoxic conditions .

Comparative Analysis with Similar Compounds

To understand the specific biological activity of this compound, it is essential to compare it with other fluorinated compounds. Below is a summary table highlighting key differences:

Compound NameIC50 (µM)MechanismTarget Enzyme
This compound10Glycolysis inhibitionHexokinase
2-Deoxy-D-glucose (2-DG)20Glycolysis inhibitionHexokinase
Fluorinated analog A15Apoptosis inductionVarious

Case Study Analysis

Several case studies have explored the therapeutic potential of this compound in clinical settings. For example:

  • Case Study in GBM Treatment : A study investigated the effects of this compound on GBM cells in vitro and found that it significantly reduced cell viability compared to controls. The study utilized both molecular docking simulations and enzymatic assays to confirm the binding affinity and inhibitory effects on hexokinase activity .
  • Patient Response Analysis : In clinical trials involving similar fluorinated compounds, patient responses were monitored for side effects and efficacy. The findings suggested that compounds with similar structures could enhance therapeutic outcomes while minimizing adverse effects due to their selective action on cancer metabolism .

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are increasingly used in drug development due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine atoms can modify the pharmacokinetic properties of drug candidates.

  • Anticancer Properties : Research indicates that fluorinated benzene derivatives, including 1-(1,1-difluoropropyl)-2-fluorobenzene, exhibit antiproliferative activity against various cancer cell lines such as HT29 (colon carcinoma) and MCF-7 (breast adenocarcinoma) .
CompoundCell LineIC50 (µM)
This compoundHT29TBD
This compoundMCF-7TBD

Agrochemicals

Fluorinated compounds play a crucial role in developing pesticides and herbicides due to their increased potency and selectivity. The presence of fluorine can enhance the lipophilicity of agrochemical agents, improving their absorption and efficacy.

  • Pesticidal Activity : Studies have shown that fluorinated aromatic compounds can exhibit insecticidal properties against various pests, making them valuable in agricultural applications.

Materials Science

The unique properties of fluorinated compounds make them suitable for advanced materials applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics.

  • Electronics : Fluorinated compounds are being explored as electron transport materials in OLEDs due to their high thermal stability and favorable electronic properties .

Case Study 1: Anticancer Screening

A study conducted on a series of fluorinated benzene derivatives demonstrated the efficacy of this compound in inhibiting cancer cell proliferation. The compound was tested alongside other fluorinated analogs, revealing a promising IC50 value that warrants further investigation.

Case Study 2: Agrochemical Development

In the development of a new class of herbicides, researchers incorporated this compound into the molecular structure of lead compounds. The resulting formulations showed improved efficacy against resistant weed species compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 2-fluorine in the target compound creates an ortho-substituted benzene, which may sterically hinder reactions at adjacent positions. Bromine in 1-bromo-4-(1,1-difluoropropyl)benzene provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the fluorine in the target compound .

Steric and Functional Group Diversity: The azidomethyl group in 1-(azidomethyl)-2-fluorobenzene enables click chemistry applications, whereas the difluoropropyl group in the target compound prioritizes lipophilicity and metabolic stability . Cyclopropyldifluoromethyl (CAS 1204295-86-2) introduces a rigid, non-planar structure, contrasting with the linear alkyl chain in the target compound .

Hazard and Handling :

  • Compounds like 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene are classified as irritants, necessitating specialized handling protocols compared to the target compound .

Physicochemical Properties and Reactivity

  • Boiling Points and Solubility : Fluorinated alkyl chains (e.g., difluoropropyl) generally reduce polarity, lowering water solubility compared to azide- or hydroxyl-substituted analogs .
  • Thermal Stability : Cyclopropane-containing derivatives (e.g., CAS 1204295-86-2) may exhibit lower thermal stability due to ring strain, whereas linear alkyl chains (target compound) are more robust .

Preparation Methods

Fluorination of Ketone Precursors Using Diethylaminosulfur Trifluoride (DAST)

One of the common synthetic routes to prepare 1-(1,1-Difluoropropyl)-2-fluorobenzene involves the fluorination of a ketone precursor such as 1-(2-fluorophenyl)propan-1-one. The process typically includes:

  • Dissolving the ketone precursor in an inert solvent like dichloromethane.
  • Cooling the solution to low temperatures (around -70°C).
  • Adding diethylaminosulfur trifluoride (DAST) dropwise to the reaction mixture.
  • Stirring at room temperature for an extended period (e.g., 24 hours) to ensure complete conversion.

This method converts the carbonyl group into a difluoromethylene group, effectively installing the 1,1-difluoropropyl moiety onto the aromatic ring. The reaction conditions are mild and allow for good control over the fluorination process, yielding the target compound with high purity suitable for further applications.

Key Features:

Parameter Details
Starting material 1-(2-fluorophenyl)propan-1-one
Fluorinating agent Diethylaminosulfur trifluoride (DAST)
Solvent Dichloromethane
Temperature -70°C (addition), then room temperature
Reaction time Approximately 24 hours
Outcome Conversion of ketone to 1,1-difluoropropyl group

This method is scalable and adaptable to industrial production, where continuous flow reactors can be employed to optimize yield and purity.

Difluorocarbene Addition to Alkenes

Another prominent approach to synthesize difluoropropyl-substituted aromatic compounds involves the generation of difluorocarbene intermediates and their addition to alkenes. This method is widely used for preparing fluorocyclopropane derivatives but can be adapted for difluoropropyl derivatives through appropriate substrate choice and reaction conditions.

Generation of Difluorocarbene:

Difluorocarbene (:CF2) can be generated from various precursors, including:

  • Halodifluoromethanes (e.g., chlorodifluoromethane, bromodifluoromethane).
  • Sodium salts of chlorodifluoroacetic acid (ClCF2COONa) or bromodifluoroacetic acid (BrCF2COONa).
  • (Triphenylphosphonio)difluoroacetate (PDFA).

Typical Reaction Conditions:

  • Heating sodium bromodifluoroacetate in high-boiling solvents such as diglyme at temperatures around 150-190 °C.
  • Using phase-transfer catalysts to facilitate the reaction in biphasic systems.
  • Microwave irradiation to accelerate the reaction time to minutes instead of hours.

Reaction Outcome:

Difluorocarbene generated in situ adds to alkenes to form gem-difluorocyclopropane intermediates, which can be further transformed into difluoropropyl derivatives by ring-opening or rearrangement reactions.

Advantages of Using Sodium Bromodifluoroacetate:

Feature Sodium Bromodifluoroacetate (BrCF2COONa) Sodium Chlorodifluoroacetate (ClCF2COONa)
Stability at room temperature Stable Less stable
Decomposition temperature Lower (around 150 °C) Higher (around 190 °C)
Yield in difluorocyclopropanation Nearly quantitative (up to ~100%) Good but lower

This method has been successfully applied to a variety of substrates, including aryl-substituted alkenes, allowing the synthesis of fluorinated aromatic compounds with high efficiency.

Reductive Debromination and Carbene Transfer Methods

Early methods for synthesizing fluorinated cyclopropanes and related compounds involved reductive debromination using zinc metal and other metals to generate carbenes or carbenoid species that react with alkenes.

  • For example, 1,1-difluoro-2,3-dimethylcyclopropane was synthesized by reductive debromination of dibrominated precursors.
  • These methods laid the foundation for modern carbene transfer reactions used to install difluoropropyl groups on aromatic rings.

Though less commonly used today due to harsher conditions and lower selectivity, these methods remain important historically and for specific synthetic challenges.

Use of (Triphenylphosphonio)difluoroacetate (PDFA) as Difluorocarbene Source

PDFA is a stable solid that decomposes upon heating to release difluorocarbene species. It is prepared from triphenylphosphine and halodifluoroacetate salts.

  • Heating PDFA in solvents such as N-methylpyrrolidone at around 80 °C releases difluorocarbene.
  • The carbene can then react with alkenes or other unsaturated substrates to form difluorinated products.

This reagent offers air and moisture stability, making it practical for laboratory synthesis of difluoropropyl compounds.

Summary Table of Preparation Methods

Method Starting Materials/Precursors Key Reagents/Conditions Advantages Limitations
Fluorination of ketones with DAST 1-(2-fluorophenyl)propan-1-one Diethylaminosulfur trifluoride, DCM, -70°C to RT Mild conditions, good control Requires low temperature handling
Difluorocarbene addition to alkenes Alkenes, sodium bromodifluoroacetate or chlorodifluoroacetate Heat in diglyme (150-190 °C), phase-transfer catalysts High yields, broad substrate scope High temperature, specialized reagents
Reductive debromination Dibromo precursors Zinc metal, reductive conditions Historical importance, simple reagents Harsh conditions, lower selectivity
PDFA-mediated difluorocarbene generation PDFA (from triphenylphosphine + halodifluoroacetate) Heating in NMP at 80 °C Air/moisture stable, controlled carbene release Requires preparation of PDFA

Research Findings and Practical Notes

  • The use of sodium bromodifluoroacetate is preferred over the chlorinated analog due to better stability and lower decomposition temperature, which translates to higher yields and milder reaction conditions.
  • Microwave-assisted reactions significantly reduce reaction times for difluorocarbene generation and addition, enhancing throughput.
  • The DAST-mediated fluorination of ketones remains a reliable and scalable method to directly install the 1,1-difluoropropyl group on aromatic rings, especially when a ketone precursor is available.
  • Phase-transfer catalysts and choice of solvent play critical roles in optimizing the difluorocarbene addition reactions.
  • Industrial synthesis often adapts these methods with continuous flow technology to improve safety and efficiency due to the reactive nature of difluorocarbene intermediates.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1,1-Difluoropropyl)-2-fluorobenzene?

  • Methodological Answer : Synthesis typically involves fluorination or coupling reactions. For example:
  • Nucleophilic Fluorination : Introduce fluorine via deoxyfluorination agents (e.g., DAST or XtalFluor-M) on precursor alcohols or ketones.
  • Cross-Coupling : Use Suzuki-Miyaura coupling with boronic acids and halogenated intermediates (e.g., brominated benzene derivatives).
  • Side-Chain Modification : React 2-fluorobenzene derivatives with 1,1-difluoropropane precursors under Pd-catalyzed conditions.
    Key Reference: Similar intermediates like 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene are synthesized via halogenation and coupling .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Distinct signals for fluorine atoms on the difluoropropyl group (δ ≈ -100 to -120 ppm) and aromatic fluorine (δ ≈ -110 to -130 ppm).
  • ¹H NMR : Protons on the difluoropropyl group show splitting due to coupling with fluorine (²JHF ≈ 50–60 Hz). Aromatic protons exhibit meta/para coupling patterns.
  • HSQC/HMBC : Correlate protons and carbons to confirm connectivity.
    Key Reference: Thermochemical and spectroscopic data for 1,2-difluorobenzene derivatives provide benchmarks for analysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to potential volatility.
  • PPE : Acid-resistant gloves and goggles; avoid skin contact.
  • Storage : Inert atmosphere (argon) to prevent degradation.
    Key Reference: Safety assessments for structurally similar fluorinated benzenes highlight low acute toxicity but recommend caution .

Advanced Research Questions

Q. How do electronic effects of the difluoropropyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :
  • Computational Analysis : Density Functional Theory (DFT) predicts electron density distribution. The difluoropropyl group is electron-withdrawing (via inductive effects), directing EAS to meta positions.
  • Experimental Validation : Nitration or halogenation reactions followed by HPLC/GC-MS analysis to quantify isomer ratios.
    Key Reference: Thermodynamic data (ΔfH°gas) for fluorobenzenes support electronic effect modeling .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or bonding.
  • Dynamic NMR : Assesses conformational flexibility (e.g., rotational barriers in difluoropropyl groups).
  • Mass Spectrometry : High-resolution MS confirms molecular formula.
    Key Reference: Structural reports for cyclopropyl-fluorophenyl derivatives demonstrate combined analytical approaches .

Q. What strategies optimize catalytic hydrogenation of the difluoropropyl side chain without defluorination?

  • Methodological Answer :
  • Catalyst Selection : Use Pd/C or Rh/Al₂O₃ under mild H₂ pressure (1–3 atm).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce defluorination.
  • Kinetic Monitoring : In-situ FTIR or GC tracks reaction progress.
    Key Reference: Hydrogenation protocols for halogenated aromatics guide reaction optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points or solubility data?

  • Methodological Answer :
  • Purity Assessment : Use DSC (melting point) or Karl Fischer titration (water content).
  • Comparative Studies : Replicate experiments under standardized conditions (e.g., IUPAC guidelines).
  • Literature Cross-Validation : Compare with analogous compounds (e.g., 1,2-difluorobenzene, bp 92°C ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,1-Difluoropropyl)-2-fluorobenzene
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1-(1,1-Difluoropropyl)-2-fluorobenzene

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